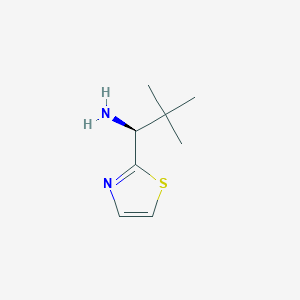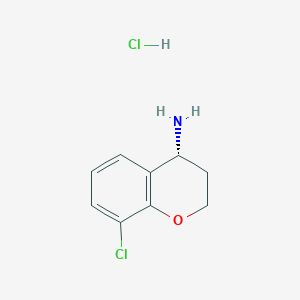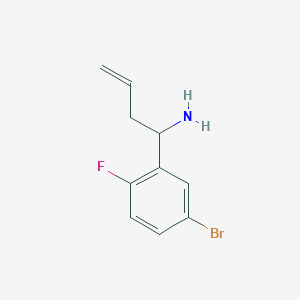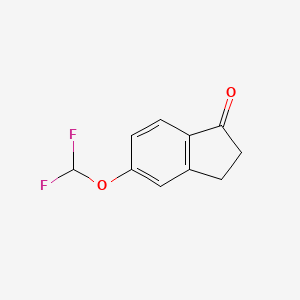
5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . The process is designed to be efficient, with high yield and low cost, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of robust reaction conditions and catalysts to ensure high purity and yield. The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction parameters to minimize impurities and maximize output .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs for treating gastrointestinal disorders.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique chemical properties make it a candidate for use in advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to modulate biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one include:
- 5-Methoxy-2,3-dihydro-1H-inden-1-one
- 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
- 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Uniqueness
What sets this compound apart from similar compounds is its specific difluoromethoxy group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-7-2-3-8-6(5-7)1-4-9(8)13/h2-3,5,10H,1,4H2 |
Clave InChI |
QRUCUZLKONANKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
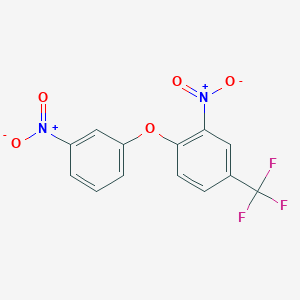
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)

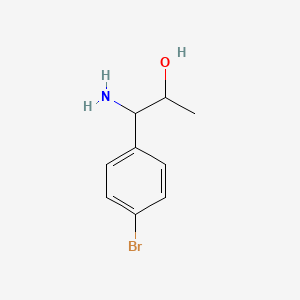
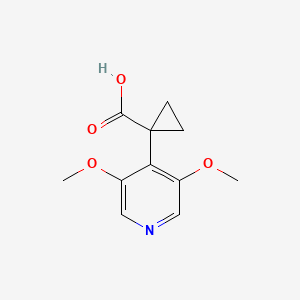
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
